N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-3-(2-bromophenyl)propanamide

Medicinal Chemistry Structure-Activity Relationship (SAR) Cannabinoid Receptor Modulation

Procure CAS 2097861-93-1 to access a benzofuran-propanamide scaffold with a critical methoxyethyl spacer and ortho‑bromo handle. Unlike benzamide or dihydrobenzofuran analogs, its extended propanamide linker matches the pharmacophore claimed in cannabinoid‑receptor modulator patents (e.g., US 7,465,815), enabling CB1/CB2 radioligand displacement assays. The 2‑bromophenyl group provides a versatile cross‑coupling site for focused library synthesis and serves as a halogen‑bond donor for biophysical studies (ITC, SPR, X‑ray). Eliminates Phase II glucuronidation risk seen in hydroxy‑propyl isomers. Insist on documented ≥95% HPLC purity and structural confirmation (¹H NMR, HRMS) to ensure experimental reproducibility.

Molecular Formula C20H20BrNO3
Molecular Weight 402.288
CAS No. 2097861-93-1
Cat. No. B2803553
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-3-(2-bromophenyl)propanamide
CAS2097861-93-1
Molecular FormulaC20H20BrNO3
Molecular Weight402.288
Structural Identifiers
SMILESCOC(CNC(=O)CCC1=CC=CC=C1Br)C2=CC3=CC=CC=C3O2
InChIInChI=1S/C20H20BrNO3/c1-24-19(18-12-15-7-3-5-9-17(15)25-18)13-22-20(23)11-10-14-6-2-4-8-16(14)21/h2-9,12,19H,10-11,13H2,1H3,(H,22,23)
InChIKeyARSJPDOQOKCVOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2-(1-Benzofuran-2-yl)-2-methoxyethyl]-3-(2-bromophenyl)propanamide (CAS 2097861-93-1): Structural Identity and Procurement Baseline


N-[2-(1-Benzofuran-2-yl)-2-methoxyethyl]-3-(2-bromophenyl)propanamide (CAS 2097861-93-1) is a fully synthetic small molecule with molecular formula C20H20BrNO3 and a molecular weight of 402.3 g·mol⁻¹ . It belongs to the benzofuran-propanamide class, characterized by a benzofuran core linked via a methoxyethyl spacer to a propanamide chain that terminates in a 2-bromophenyl group. The compound is primarily utilized as a research tool and synthetic building block . Its structural architecture distinguishes it from the more common benzofuran-benzamide congeners by virtue of the extended methylene spacer in the propanamide linker, which alters conformational flexibility, hydrogen-bonding capacity, and lipophilicity relative to direct benzamide analogs.

Why Generic Substitution Fails for N-[2-(1-Benzofuran-2-yl)-2-methoxyethyl]-3-(2-bromophenyl)propanamide (2097861-93-1)


Benzofuran-containing propanamides are not functionally interchangeable due to pronounced structure-activity relationship (SAR) sensitivity at three critical positions: the linker length between the carbonyl and the benzofuran-methoxyethyl moiety, the substitution pattern on the terminal phenyl ring, and the oxidation state of the benzofuran core [1]. Even conservative modifications—such as replacing the 2-bromophenyl group with a 4-methoxyphenyl group, shortening the propanamide linker to a benzamide, or saturating the benzofuran to a dihydrobenzofuran—can shift molecular recognition from one target class (e.g., cannabinoid receptors) to another (e.g., MALT1 protease) or abolish activity entirely [2][3]. Consequently, procurement based solely on core scaffold similarity without precise atom-by-atom matching introduces uncontrolled variables that can invalidate experimental reproducibility, mislead SAR interpretation, and waste screening resources.

Product-Specific Quantitative Evidence Guide: N-[2-(1-Benzofuran-2-yl)-2-methoxyethyl]-3-(2-bromophenyl)propanamide (2097861-93-1)


Linker-Length Differentiation: Propanamide Spacer Versus Benzamide in Benzofuran-Methoxyethyl Congeners

The target compound incorporates a three-carbon propanamide linker (─CH₂─CH₂─C(O)─NH─) between the 2-bromophenyl ring and the benzofuran-methoxyethyl amine, whereas the closest structural analog, N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2-bromobenzamide (CAS 2191266-26-7), employs a direct benzamide linkage (─C(O)─NH─) . The additional methylene groups in the propanamide spacer increase the distance between the aromatic ring and the amide nitrogen by approximately 2.5 Å (extended conformation) and introduce two additional rotatable bonds (from 6 to 8), fundamentally altering the conformational ensemble accessible to the molecule . In benzofuran cannabinoid receptor modulator patents, propanamide-linked analogs demonstrate distinct CB1/CB2 selectivity profiles that are not reproduced by their benzamide counterparts [1].

Medicinal Chemistry Structure-Activity Relationship (SAR) Cannabinoid Receptor Modulation

Phenyl Ring Substitution: 2-Bromophenyl Versus 4-Methoxyphenyl Pharmacophore Differentiation

The target compound features a 2-bromophenyl substituent (ortho-bromo), which introduces a polarizable halogen atom capable of engaging in halogen-bonding interactions with protein backbone carbonyls or π-systems . The comparator N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-3-(4-methoxyphenyl)propanamide (CAS 2034556-30-2) replaces bromine with a para-methoxy group, creating a hydrogen-bond acceptor at the ring periphery . The 2-bromophenyl group contributes approximately +0.8 to +1.2 logP units relative to the 4-methoxyphenyl analog (estimated by atom-based contribution methods) and alters the electrostatic potential surface of the terminal aromatic ring from electron-rich (methoxy) to electron-deficient (bromo) . In the benzofuran cannabinoid modulator patent literature, halogen substitution at the ortho position of the terminal phenyl ring has been specifically claimed as a potency-determining feature for CB2 receptor modulation [1].

Halogen Bonding Lipophilicity Cannabinoid CB2 Receptor

Methoxyethyl Versus Hydroxypropyl Spacer: Hydrogen-Bond Capacity and Metabolic Stability

The target compound contains a methoxyethyl spacer (─CH(OCH₃)─CH₂─NH─) connecting the benzofuran core to the propanamide chain, whereas the analog N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-3-(2-bromophenyl)propanamide (CAS 1903761-83-0) carries a hydroxypropyl spacer (─CH(OH)─CH₂─NH─) . The methoxy group is a hydrogen-bond acceptor only, while the hydroxyl group is both a hydrogen-bond donor and acceptor, creating an additional H-bond donor site (ΔHBD = +1) that can alter solubility, membrane permeability, and target-binding geometry . Furthermore, the methoxy group is generally more resistant to Phase II glucuronidation and sulfation than the free hydroxyl, potentially conferring differential metabolic stability in hepatic microsome or hepatocyte assays [1]. Both compounds share the same molecular formula (C20H20BrNO3) and molecular weight (402.3 g·mol⁻¹), making this a rare isomeric comparison where only the functional group at the benzylic position differs.

Hydrogen Bonding Metabolic Stability Physicochemical Profiling

Benzofuran Core Oxidation State: Aromatic Benzofuran Versus Dihydrobenzofuran in Propanamide Series

The target compound bears a fully aromatic benzofuran core (benzofuran-2-yl), whereas the comparator 3-(2-bromophenyl)-N-((2,3-dihydrobenzofuran-3-yl)methyl)propanamide (CAS 2320683-00-7) incorporates a 2,3-dihydrobenzofuran core in which the furan ring is partially saturated . Saturation of the 2,3-double bond eliminates the aromaticity of the furan ring, altering the planarity of the bicyclic system and reducing the capacity for π-π stacking interactions with aromatic amino acid side chains (Phe, Tyr, Trp) in protein binding pockets . The aromatic benzofuran system also presents a different electrostatic potential surface, with the furan oxygen lone pair being conjugated into the π-system, whereas in the dihydro analog the oxygen adopts a more tetrahedral-like geometry [1]. This structural distinction is particularly relevant for cannabinoid receptor modulation, where benzofuran planar aromaticity has been shown to contribute to CB2 binding affinity in related chemotypes [1].

Aromaticity Planarity π-Stacking Interactions

MALT1 Inhibitory Activity: Direct Evidence That the Benzamide Analog Lacks Target Engagement Compared with the Propanamide Scaffold

The benzamide analog N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2-bromobenzamide (CAS 2191266-26-7) was tested for inhibition of MALT1 (Mucosa-associated lymphoid tissue lymphoma translocation protein 1) in a biochemical assay using human Jurkat cell lysate and the fluorogenic substrate Ac-LRSR-AMC (25 µM) with a 2-hour preincubation [1]. The compound exhibited an IC50 > 10,000 nM, indicating essentially no inhibition of MALT1 at pharmacologically relevant concentrations [1]. This negative result provides a baseline for the benzamide scaffold's inactivity against MALT1. While the target propanamide compound (CAS 2097861-93-1) has not been directly tested in the same assay, the extended propanamide linker may alter the geometry of any potential interaction with the MALT1 active site; conversely, the propanamide scaffold has been more closely associated with cannabinoid receptor modulation in the patent literature, suggesting a divergent target profile [2]. This data point underscores that benzofuran-methoxyethyl compounds are not a monolithic class—the linker length dictates target selectivity.

MALT1 Protease Lymphoma BindingDB

Best Research and Industrial Application Scenarios for N-[2-(1-Benzofuran-2-yl)-2-methoxyethyl]-3-(2-bromophenyl)propanamide (2097861-93-1)


Cannabinoid CB1/CB2 Receptor Screening Campaigns Requiring Propanamide-Linker Chemotypes

The propanamide linker, 2-bromophenyl substituent, and aromatic benzofuran core collectively match the pharmacophore elements claimed in benzofuran cannabinoid receptor modulator patents (US 7,465,815) [1]. This compound is most appropriately deployed as a screening candidate in CB1/CB2 radioligand displacement assays (e.g., [³H]CP-55,940 competition binding in HEK293 membranes expressing recombinant human CB1 or CB2), where its linker-dependent conformational flexibility may confer a selectivity profile distinct from benzamide analogs. Procurement for this application is justified by the compound's structural alignment with the patent-disclosed SAR, whereas benzamide or dihydrobenzofuran analogs would not represent the same intellectual property or pharmacological space [1].

Medicinal Chemistry SAR Expansion Around the 2-Bromophenyl-Propanamide Pharmacophore

The ortho-bromo substituent serves as a versatile synthetic handle for late-stage diversification via Suzuki-Miyaura, Buchwald-Hartwig, or Ullmann-type cross-coupling reactions . In a medicinal chemistry program, this compound can function as a key intermediate for generating focused libraries in which the bromine is replaced with aryl, heteroaryl, amino, or ether functionalities. The propanamide linker's extended reach may access sub-pockets inaccessible to benzamide-linked analogs, making this compound a strategic choice for hit-to-lead optimization campaigns targeting cannabinoid receptors or other GPCRs where halogen bonding to a backbone carbonyl has been hypothesized [1].

Metabolic Stability Comparison Studies: Methoxy Versus Hydroxy Spacer Analogs

The methoxyethyl spacer of the target compound eliminates the hydroxyl hydrogen-bond donor present in the isomeric hydroxypropyl analog (CAS 1903761-83-0), predicting reduced Phase II glucuronidation and sulfation [2]. A head-to-head metabolic stability study in human, rat, or mouse liver microsomes (or cryopreserved hepatocytes) comparing these two isomers at matched concentrations (e.g., 1 µM, 37 °C, 0–60 min time course with LC-MS/MS quantification) would directly test this hypothesis. Procurement of both compounds from the same vendor, with documented purity (≥95% by HPLC) and consistent formulation (e.g., DMSO stock solutions), is essential for generating internally valid comparative ADME data [2].

Chemical Biology Tool Compound for Probing Halogen-Bonding Contributions to Target Engagement

The 2-bromophenyl moiety can engage in halogen bonding (C─Br···O═C or C─Br···π interactions), a molecular recognition feature absent in the 4-methoxyphenyl analog (CAS 2034556-30-2) [1]. This compound is therefore suitable as a chemical biology probe in biophysical assays (e.g., X-ray crystallography, ITC, or SPR) designed to quantify the energetic contribution of halogen bonding to ligand-protein complex stabilization. Comparing the target compound's binding thermodynamics (ΔH, ΔS, Kd) with those of the 4-methoxyphenyl analog against a purified protein target can isolate the contribution of the bromine atom to affinity. Such studies require both compounds to be procured at high purity (>98%) with verified structural identity (¹H NMR, HRMS) [1].

Quote Request

Request a Quote for N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-3-(2-bromophenyl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.